molecular formula C23H25NO4 B2466630 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid CAS No. 2287341-49-3

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid

Cat. No.: B2466630
CAS No.: 2287341-49-3
M. Wt: 379.456
InChI Key: XTMAQBZDMLWPPX-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid typically involves the protection of the amine group in pyrrolidine with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature. The resulting intermediate is then subjected to further reactions to introduce the 2-methylpropanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed, revealing the free amine group for further reactions. This selective protection and deprotection mechanism is crucial in the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

    Fmoc-Ala-OH: An Fmoc-protected alanine derivative.

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a pyrrolidine ring and a 2-methylpropanoic acid moiety. This combination provides distinct chemical properties that are advantageous in certain synthetic applications, particularly in the synthesis of cyclic peptides and other complex molecules.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2,21(25)26)20-12-7-13-24(20)22(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMAQBZDMLWPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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